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molecular formula C20H27NO3 B8716834 2-(adamantan-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

2-(adamantan-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B8716834
M. Wt: 329.4 g/mol
InChI Key: ITZZJGGGGVJVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242470B1

Procedure details

Prepared according to the method of Example 39 from 1-adamantaneacetic acid (3.0 g) and 3,5-dimethoxyaniline (3.0 g) to give the title compound as a white solid (4.2 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:11][C:12](O)=[O:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:21]=[C:22]([O:24][CH3:25])[CH:23]=1)[NH2:20]>>[CH3:25][O:24][C:22]1[CH:21]=[C:19]([NH:20][C:12](=[O:13])[CH2:11][C:1]23[CH2:8][CH:7]4[CH2:9][CH:3]([CH2:4][CH:5]([CH2:6]4)[CH2:10]2)[CH2:2]3)[CH:18]=[C:17]([O:16][CH3:15])[CH:23]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NC(CC12CC3CC(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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